2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of similar compounds is often stabilized by weak intra-molecular π-π stacking interactions . For instance, in a related compound, the piperidine ring adopts a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve ring cleavage methodology reactions . This allows for the selective introduction of multiple functional groups .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have developed novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. These compounds exhibit antimicrobial activities, highlighting their potential for developing new antimicrobial agents (Ammar et al., 2004).
Antimicrobial Activities
A study explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, treated with 4-acetyl benzene sulfonyl chloride, leading to sulfonamide derivatives. These derivatives showed promising antimicrobial properties (El‐Emary et al., 2002).
Antibacterial Agents
The creation of heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications was investigated. By reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, researchers synthesized derivatives with high antibacterial activity (Azab et al., 2013).
Molecular Structure and Reactivity Studies
A study focused on crystal engineering using bisphenols and pyrazine, among other heteroaromatic amines, to form hydrogen-bonded adducts with 4,4'-sulfonyldiphenol. This research provides insight into the structural complexity and potential applications of these compounds in designing new materials with specific molecular interactions (Ferguson et al., 1999).
Future Directions
“2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” holds promise in scientific studies, enabling advancements and breakthroughs in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-1-3-14(4-2-12)23(20,21)19-9-5-13(6-10-19)22-15-11-17-7-8-18-15/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRWUJAKKLNXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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